1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one typically involves organic synthesis methods. One possible synthetic route includes the chlorination of trifluoromethylbenzyl alcohol to produce 1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one, followed by an amination reaction to introduce the amino group . The reaction conditions often involve the use of polar organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-ol: A similar compound with an alcohol group instead of a ketone group.
1-(3-(trifluoromethyl)phenyl)propan-2-one: A compound with a trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
1-(2-Amino-6-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the amino and trifluoromethyl groups, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
1-[2-amino-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO/c1-6(15)5-7-8(10(11,12)13)3-2-4-9(7)14/h2-4H,5,14H2,1H3 |
InChI Key |
AVXSMPCXXVYYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1N)C(F)(F)F |
Origin of Product |
United States |
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